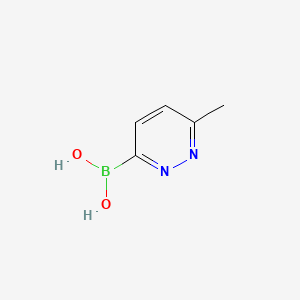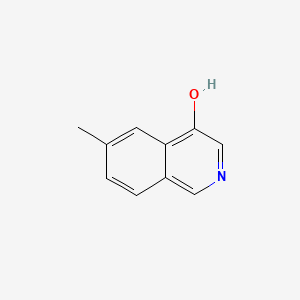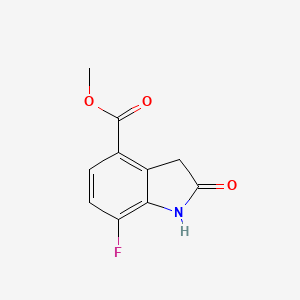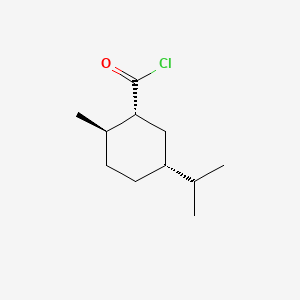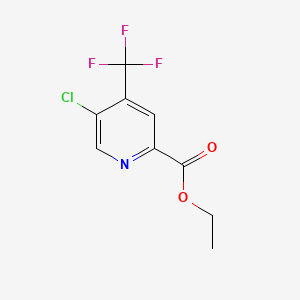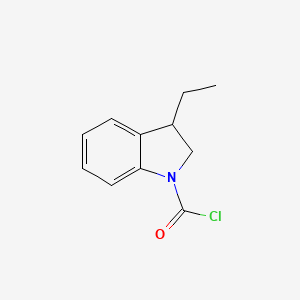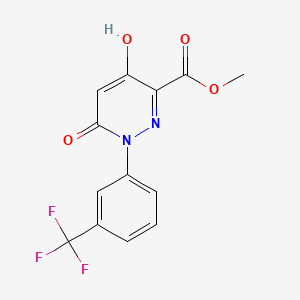
Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group attached to a phenyl ring. The presence of the trifluoromethyl group can potentially increase the compound’s lipophilicity and metabolic stability .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction . The trifluoromethyl group could be introduced using a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring and the trifluoromethyl-substituted phenyl ring. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyridazine ring and the trifluoromethyl group. The pyridazine ring might undergo reactions such as electrophilic substitution or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, which might influence its solubility and stability .科学的研究の応用
Synthesis and Chemical Properties
- Methyl esters of compounds structurally related to the target molecule have been synthesized from various mixtures, including aroylpyruvic acids and urea (Gein et al., 2009). These synthetic processes are fundamental in understanding the chemical behavior and potential applications of similar compounds.
- The synthesis and characterization of various dihydropyrimidinones, closely related to the target compound, have demonstrated significant antimicrobial activity and antioxidant properties (Dey et al., 2022). This indicates a potential application in the field of antimicrobial and antioxidant research.
Biological Activities and Applications
- Novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives containing pyridazine moieties, similar to the target compound, showed significant inhibitory activities against cancer cell lines, indicating potential applications in anticancer research (Liu et al., 2020).
- Certain pyridazinone derivatives have been synthesized and tested for their potential as antimicrobial agents. These compounds, structurally similar to the target molecule, have shown promising antimicrobial activity (Sarvaiya et al., 2019).
- The structure and intermolecular interactions of methylated pyridazine-3-carboxylic acids, closely related to the target compound, have been studied, providing insight into their potential applications in designing molecular structures with specific interaction properties (Katrusiak et al., 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O4/c1-22-12(21)11-9(19)6-10(20)18(17-11)8-4-2-3-7(5-8)13(14,15)16/h2-6,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLMSGGYGXMVQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716146 |
Source


|
| Record name | Methyl 4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate | |
CAS RN |
121582-55-6 |
Source


|
| Record name | Methyl 4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

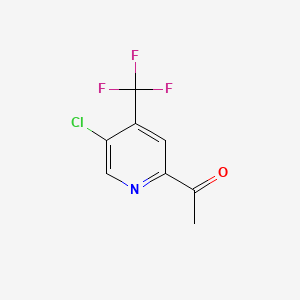
![Furo[2,3-b]furan-2(3H)-one, 5-ethoxytetrahydro-3,3a-dimethyl-, (3alpha,3aba,5alpha,6aba)- (9CI)](/img/no-structure.png)
![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)
![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)
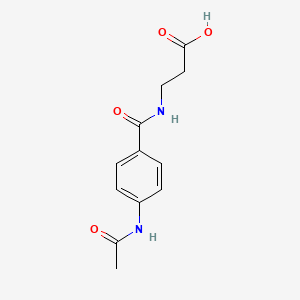
![Benzo[e]pyren-3-amine](/img/structure/B570002.png)
